molecular formula C16H24N4 B2617771 1-(1H-Indol-3-yl)-3-(4-methylpiperazin-1-yl)propan-2-amine CAS No. 2361645-47-6

1-(1H-Indol-3-yl)-3-(4-methylpiperazin-1-yl)propan-2-amine

Cat. No.: B2617771
CAS No.: 2361645-47-6
M. Wt: 272.396
InChI Key: KVGWTDIHYZXFPK-UHFFFAOYSA-N
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Description

The compound 1-(1H-Indol-3-yl)-3-(4-methylpiperazin-1-yl)propan-2-amine is a synthetic molecule of significant research interest due to its hybrid structure, incorporating both an indole and a methylpiperazine moiety. The indole scaffold is a privileged structure in medicinal chemistry and is known to exhibit a wide spectrum of biological activities by interacting with diverse proteins and enzymes . Piperazine derivatives are also frequently explored for their potent biological properties. This specific combination of indole and methylpiperazine presents a valuable template for investigating new chemical entities, particularly in the field of central nervous system (CNS) research. Structurally similar indolylalkylamine analogs have been investigated as potential modulators of monoaminergic systems, functioning as inhibitors of monoamine reuptake transporters such as the serotonin transporter (SERT) . Such compounds are of paramount importance in neuropharmacological studies aimed at understanding mood and affective disorders. Furthermore, indole-based molecules are extensively studied in oncology research, as the indole nucleus is a key component in several FDA-approved anticancer drugs and is known to regulate numerous proteins and genes implicated in cancer development . Researchers are exploring these derivatives as potential inhibitors of key intracellular pathways and kinases. The presence of the methylpiperazine group is a common feature in many bioactive compounds and can influence the molecule's physicochemical properties and its interaction with biological targets. This compound is intended for use in non-clinical, proof-of-concept studies to elucidate novel mechanisms of action and for screening against a panel of biological targets. It serves as a crucial building block for chemical biologists and medicinal chemists working to develop new therapeutic tools.

Properties

IUPAC Name

1-(1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4/c1-19-6-8-20(9-7-19)12-14(17)10-13-11-18-16-5-3-2-4-15(13)16/h2-5,11,14,18H,6-10,12,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGWTDIHYZXFPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(CC2=CNC3=CC=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1H-Indol-3-yl)-3-(4-methylpiperazin-1-yl)propan-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound, characterized by its indole and piperazine moieties, has been investigated for various therapeutic applications including its role as a modulator of neurotransmitter systems.

Structural Characteristics

The compound features an indole ring system twisted from a piperazine ring, with specific dihedral angles that influence its biological interactions. The piperazine ring adopts a slightly distorted chair conformation, which may affect the binding affinity to biological targets. The structural formula is represented as:

C14H18N4C_{14}H_{18}N_{4}

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its pharmacological properties.

Neurotransmitter Modulation

Research indicates that this compound acts as a modulator of norepinephrine (NE) and serotonin (5-HT) activities. It has been shown to influence monoamine reuptake mechanisms, which are critical in the treatment of mood disorders such as depression and anxiety. Specifically, it has demonstrated efficacy in ameliorating symptoms associated with conditions like chronic fatigue syndrome and fibromyalgia .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies reveal moderate activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the piperazine moiety is believed to enhance the antimicrobial efficacy due to its ability to interact with bacterial cell membranes .

Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry highlighted the compound's effects on neurotransmitter systems. It was found to significantly increase serotonin levels in vitro, suggesting potential antidepressant properties. The study utilized various assays to measure serotonin uptake inhibition and receptor binding affinities, demonstrating promising results for future antidepressant development .

Study 2: Antimicrobial Evaluation

In another investigation, the antimicrobial activity of derivatives of this compound was assessed against multiple pathogens. The results indicated that modifications in the chemical structure could enhance antimicrobial properties. For instance, derivatives with additional functional groups exhibited improved inhibition against gram-positive bacteria .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/SystemsObserved EffectsReference
Neurotransmitter ModulationSerotonin and Norepinephrine SystemsIncreased serotonin levels; potential antidepressant effects
Antimicrobial ActivityEscherichia coli, Staphylococcus aureusModerate antibacterial effects observed

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with indole and piperazine moieties exhibit significant anticancer activities. For instance, derivatives of 1-(1H-Indol-3-yl)-3-(4-methylpiperazin-1-yl)propan-2-amine have been evaluated for their ability to inhibit tumor cell growth. In studies conducted by the National Cancer Institute (NCI), certain derivatives displayed promising antimitotic effects against a variety of human cancer cell lines, demonstrating mean growth inhibition values that suggest their potential as anticancer agents .

CompoundCell Line TestedMean GI50 (μM)TGI (μM)
Compound AHCT-116 (Colon)15.7250.68
Compound BMCF-7 (Breast)12.53Not reported

These findings emphasize the need for further investigation into the structure-activity relationships of these compounds to optimize their efficacy and selectivity.

Neuropharmacological Effects

The compound has also been investigated for its modulatory effects on neurotransmitter systems, particularly serotonin and norepinephrine pathways. Research suggests that it may act as a reuptake inhibitor for these monoamines, which are crucial in the treatment of various mood disorders such as depression and anxiety . The modulation of these neurotransmitters implies potential therapeutic applications in managing conditions like major depressive disorder and generalized anxiety disorder.

Interaction with Serotonin Receptors

The indole structure is known to interact with serotonin receptors, particularly the 5-HT receptor family. Studies have shown that compounds similar to this compound can enhance serotonergic activity by inhibiting serotonin reuptake, thus increasing serotonin availability in the synaptic cleft . This mechanism is vital for developing antidepressants and anxiolytics.

Inhibition of Monoamine Oxidase

Additionally, there is evidence suggesting that this compound may inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters like serotonin and norepinephrine. By inhibiting MAO, the compound could prolong the action of these neurotransmitters, contributing to its antidepressant effects .

Treatment of Mood Disorders

Given its pharmacological profile, this compound is being explored as a candidate for treating mood disorders. Its ability to modulate serotonin levels positions it as a potential alternative or adjunct therapy in managing depression and anxiety disorders .

Cancer Therapy

The anticancer properties observed in vitro suggest that this compound could be developed into a therapeutic agent targeting specific types of cancer. Its efficacy against various cancer cell lines indicates that it may serve as a lead compound for further drug development aimed at treating malignancies resistant to conventional therapies .

Chemical Reactions Analysis

Initial Functional Group Transformations

  • Arndt-Eistert Reaction : N-Cbz-protected amino acids (e.g., L-alanine) are converted to β-amino esters via diazoketone intermediates. This step involves a mixed-anhydride reaction followed by treatment with diazomethane in THF at −15°C .

  • Wolf Rearrangement : Diazoketones undergo rearrangement in the presence of silver benzoate to form β-amino alcohols .

Substitution and Deprotection

  • Mesylate Formation : β-amino alcohols are converted to mesylates, which are then displaced by N-methylpiperazine to introduce the piperazine side chain .

  • Deprotection : The N-Cbz protecting group is removed using Pd/C under hydrogenation conditions to yield the final amine .

Fusion with Quinoline Derivatives

The amine intermediate is fused with 4,7-dichloroquinoline or 4-chloro-7-(trifluoromethyl)quinoline in the presence of phenol under reflux conditions, forming the final compound .

Reaction Data and Comparisons

Reaction Step Reagents/Conditions Key Products
Arndt-Eistert ReactionDiazomethane, THF, −15°Cβ-amino esters (e.g., compound 10a/b)
Wolf RearrangementSilver benzoateβ-amino alcohols (e.g., compounds 11a/b)
Mesylate FormationMesyl chloride, THF, rtMesylates (e.g., compounds 12a/b)
SubstitutionN-methylpiperazine, rt, 40 h4-methylpiperazine-containing amines
DeprotectionPd/C, hydrogenation, rtFinal amine (e.g., compounds 14a/b)

Antiplasmodial Activity

The compound exhibits potent activity against chloroquine-resistant malaria parasites , with IC₅₀ values in the nanomolar range (e.g., 9.79–167.4 nM against CQ-resistant strains) . Structural modifications, such as the inclusion of N-methylpiperazine, enhance activity by improving stability and receptor interactions .

Stereochemical Considerations

The synthesis of enantiomers (e.g., R- and S-isomers) is critical for optimizing biological activity. For example, the R-enantiomer of related indole derivatives can be synthesized via a modified Nef reaction and desulfonation, avoiding chiral separation steps and achieving >99% enantiomeric excess .

Structural Analog Comparisons

Compound Key Structural Features Activity Highlights
R-1-(1H-Indol-3-yl)propan-2-amineIndole ring, chiral methyl groupHigh enantiopurity (>99% ee)
S-1-(1H-Indol-3-yl)-3-(4-methylpiperazin-1-yl)propan-2-aminePiperazine side chain, indole ringPotent against CQ-resistant strains
5-Hydroxytryptamine (Serotonin)Natural neurotransmitterDirect role in mood regulation

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares key structural and pharmacological attributes of 1-(1H-Indol-3-yl)-3-(4-methylpiperazin-1-yl)propan-2-amine with related indole-containing compounds:

Compound Name Molecular Formula MW (g/mol) Key Structural Features Biological Activity References
Target Compound C₁₄H₂₁N₅ 283.35 Indole, propane linker, 4-methylpiperazine Potential kinase/GPCR modulation (inferred)
AMT (α-Methyltryptamine) C₁₁H₁₄N₂ 174.24 Indole, propane chain, methylamine Psychoactive (serotonergic agonist)
Rizavasertib C₂₄H₂₃N₅O 417.47 Indole, pyridine-indazole substituent, ether linker Serine/threonine kinase inhibitor (clinical phase)
1-(3-(1H-Indol-2-yl)phenyl)-N-(2-(4-isopropylpiperazin-1-yl)ethyl)piperidin-4-amine C₂₉H₃₈N₆ 470.65 Indole, phenyl-piperidine, isopropylpiperazine AAA ATPase p97 inhibitor (anticancer)
1-(1H-Indol-3-yl)-3-(p-tolyl)prop-2-en-1-one C₁₈H₁₅NO 261.32 Indole, chalcone-like enone Anticancer (thiazole/thiadiazole derivatives)

Key Observations

Structural Divergence :

  • The target compound shares the indole-propanamine backbone with AMT but replaces the terminal methylamine with a 4-methylpiperazine group. This substitution likely enhances metabolic stability and receptor affinity compared to AMT’s simpler structure .
  • Compared to Rizavasertib , the target lacks the pyridine-indazole extension and oxygen linker, suggesting divergent kinase targeting (e.g., fewer interactions with ATP-binding pockets) .
  • p97 inhibitors (e.g., compound in row 4) incorporate bulkier phenyl-piperidine scaffolds and isopropylpiperazine groups, which may improve binding to the AAA ATPase’s hydrophobic regions .

Pharmacological Implications: AMT acts as a serotonin receptor agonist, but the target compound’s piperazine moiety may shift activity toward dopamine or sigma receptors, common targets for piperazine-containing drugs .

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods for p97 inhibitors , such as reductive amination between an indole-containing ketone (e.g., 1-(3-(1H-indol-2-yl)phenyl)piperidin-4-one) and a substituted amine (e.g., 2-(4-methylpiperazin-1-yl)ethan-1-amine) using Ti(OiPr)₄ and NaBH₄ .
  • In contrast, AMT is synthesized via simpler alkylation of indole-3-propane derivatives .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(1H-Indol-3-yl)-3-(4-methylpiperazin-1-yl)propan-2-amine, and how can purity be optimized?

  • Answer: The compound can be synthesized via reductive amination or nucleophilic substitution, leveraging indole’s reactivity. For example, cyclization reactions using guanidine hydrochloride and sodium isopropoxide (as in indole-pyrimidine derivatives) may improve yield . Purification via column chromatography or recrystallization, monitored by HPLC (≥98% purity standards), is critical . Automated synthesis platforms, such as capsule-based systems, could enhance reproducibility for complex intermediates .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Answer: X-ray crystallography is definitive for resolving crystal structures, as demonstrated for related indole-piperazine Schiff bases . Complementary methods include FTIR (for functional groups), 1^1H/13^{13}C NMR (for stereochemistry), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Q. What receptor targets are hypothesized for this compound based on its structural motifs?

  • Answer: The indole moiety suggests serotonin receptor (5-HT) affinity, while the 4-methylpiperazine group may modulate histamine H1/H4 receptors or formyl-peptide receptors (FPRs). Molecular docking studies on similar compounds indicate FPR2 agonism , and dual H1/H4 ligand activity has been reported for structurally related indole derivatives .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Answer: While specific toxicity data are limited, indole derivatives often require PPE (gloves, lab coats) and fume hoods. Refer to safety data sheets (SDS) for analogous compounds, such as 3-(7-fluoro-1H-indol-3-yl)propan-1-amine, which emphasize avoiding inhalation and skin contact .

Advanced Research Questions

Q. How do enantiomeric forms of this compound influence its pharmacological activity, and what chiral resolution methods are applicable?

  • Answer: Enantiomers can exhibit divergent binding affinities. For example, (S)- and (R)-enantiomers of indole-urea-propanamide derivatives showed distinct FPR2 agonist activity . Chiral resolution via chiral HPLC or enzymatic kinetic resolution is recommended, followed by circular dichroism (CD) to confirm configuration.

Q. What in silico strategies are suitable for predicting binding modes and affinity to formyl-peptide receptors (FPRs)?

  • Answer: Molecular dynamics (MD) simulations and docking using software like AutoDock Vina or Schrödinger Suite can model interactions. A study on FPR2 agonists employed homology modeling and electrostatic potential mapping to identify key binding residues (e.g., Arg84, Glu89) .

Q. How should researchers resolve contradictions in reported biological activities of indole-piperazine derivatives?

  • Answer: Contradictions may arise from assay variability (e.g., cell lines, receptor isoforms). Standardize protocols using reference agonists/antagonists and perform meta-analyses of published data. Comparative studies, as seen in dual H1/H4 receptor ligand research, can clarify selectivity .

Q. What strategies are recommended for structure-activity relationship (SAR) studies on this compound?

  • Answer: Synthesize derivatives with modifications to the indole (e.g., halogenation), piperazine (e.g., alkylation), or linker regions. Test bioactivity in receptor-specific assays (e.g., cAMP assays for GPCRs) . A study on indole-pyrimidine derivatives used iterative synthesis and ulcerogenic activity profiling to refine SAR .

Q. How can crystallographic data inform the design of analogs with improved stability?

  • Answer: Crystal packing analysis (e.g., hydrogen bonding, π-π stacking) reveals stability determinants. For instance, the Schiff base derivative N-(1H-Indol-3-ylmethylidene)-4-methylpiperazin-1-amine showed intermolecular H-bonds enhancing lattice stability .

Methodological Tables

Technique Application Reference
X-ray crystallographyResolving 3D structure and intermolecular bonds
Chiral HPLCEnantiomer separation
Automated synthesis systemsReproducible intermediate synthesis
Molecular dockingPredicting FPR binding modes

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